
Umeclidinium Bromide-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Umeclidinium-d10 (bromide) is a deuterated form of umeclidinium bromide, a long-acting muscarinic antagonist. It is primarily used in the maintenance treatment of chronic obstructive pulmonary disease (COPD). The deuterated version, Umeclidinium-d10 (bromide), is often used in scientific research to study the pharmacokinetics and metabolic pathways of the non-deuterated compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Umeclidinium-d10 (bromide) involves several steps:
Starting Material: Ethyl isonipecotate is reacted with 1-bromo-2-chloroethane in the presence of an organic base to form ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
Formation of Quinuclidine Ring: This intermediate is then reacted with lithium diisopropylamide to form ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate.
Introduction of Phenyl Groups: The next step involves reacting this compound with phenyl lithium to form 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol.
Final Step: The final step involves reacting this intermediate with (2-bromoethoxy)methyl benzene to form Umeclidinium-d10 (bromide)
Industrial Production Methods
The industrial production of Umeclidinium-d10 (bromide) follows similar synthetic routes but is optimized for higher yield and purity. The process involves:
Optimization of Reaction Conditions: Using milder conditions and safer reagents to improve yield and reduce environmental impact.
Purification: Employing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
Umeclidinium-d10 (bromide) undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Umeclidinium-d10 (bromide), which are used for further research and development .
Scientific Research Applications
Umeclidinium-d10 (bromide) has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of umeclidinium bromide.
Metabolic Pathways: Helps in identifying and characterizing the metabolic pathways of the non-deuterated compound.
Drug Development: Used in the development of new drugs for the treatment of respiratory diseases.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques .
Mechanism of Action
Umeclidinium-d10 (bromide) exerts its effects by blocking the muscarinic subtype 3 (M3) receptors in the airway smooth muscle. This inhibition prevents the binding of acetylcholine, leading to relaxation of the airway muscles and improved airflow. The compound is well-tolerated and is often used in combination with other bronchodilators to maximize efficacy and minimize adverse effects .
Comparison with Similar Compounds
Similar Compounds
Tiotropium Bromide: Another long-acting muscarinic antagonist used in the treatment of COPD.
Aclidinium Bromide: A similar compound with a shorter duration of action compared to umeclidinium.
Glycopyrronium Bromide: Used for similar indications but with different pharmacokinetic properties.
Uniqueness
Umeclidinium-d10 (bromide) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s behavior in the body more accurately compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C29H34BrNO2 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentadeuteriophenyl)-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide |
InChI |
InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1/i2D,3D,6D,7D,8D,9D,12D,13D,14D,15D; |
InChI Key |
PEJHHXHHNGORMP-ZCTIGREKSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C34CC[N+](CC3)(CC4)CCOCC5=CC=CC=C5)O)[2H])[2H].[Br-] |
Canonical SMILES |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



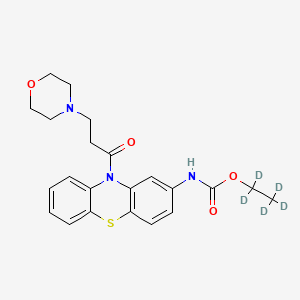
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)


![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)
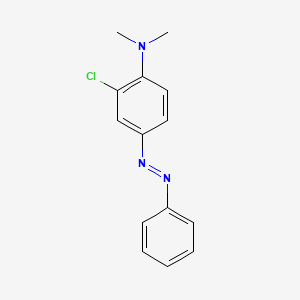
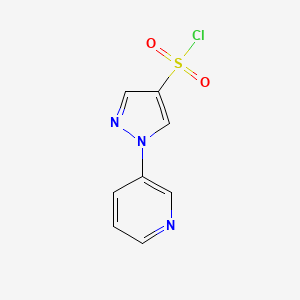

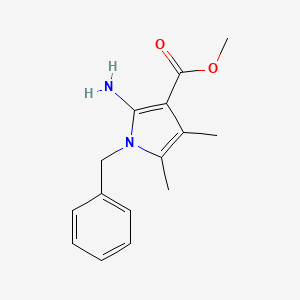
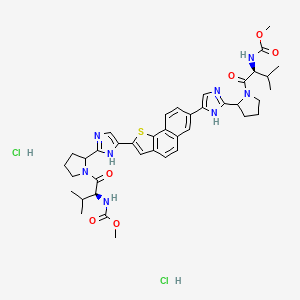

![(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12431610.png)

